molecular formula C8H11ClN2 B1651351 2-Chloro-6-isopropylpyridin-3-amine CAS No. 1260666-48-5

2-Chloro-6-isopropylpyridin-3-amine

Cat. No.: B1651351
CAS No.: 1260666-48-5
M. Wt: 170.64
InChI Key: PKZUQSSINWZWRF-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropylpyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position, an isopropyl group at the 6-position, and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isopropylpyridin-3-amine typically involves the chlorination of 6-isopropylpyridin-3-amine. One common method is the direct chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic methods using metal catalysts can also be employed to enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isopropylpyridin-3-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-6-isopropylpyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interaction of pyridine derivatives with biological targets.

    Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropylpyridin-3-amine involves its interaction with specific molecular targets. The chlorine and amine groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-iodopyridin-4-amine: Similar in structure but with an iodine atom instead of an isopropyl group.

    6-Isopropylpyridin-3-amine: Lacks the chlorine substitution, affecting its reactivity and applications.

    2-Chloro-6-methylpyridin-3-amine: Similar but with a methyl group instead of an isopropyl group.

Uniqueness

2-Chloro-6-isopropylpyridin-3-amine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both chlorine and isopropyl groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

2-chloro-6-propan-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-4-3-6(10)8(9)11-7/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZUQSSINWZWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264282
Record name 3-Pyridinamine, 2-chloro-6-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260666-48-5
Record name 3-Pyridinamine, 2-chloro-6-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260666-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinamine, 2-chloro-6-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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